ODM-204
Description
Significance of Androgen Receptor Pathway in Biological Systems and Disease Models
The Androgen Receptor (AR) pathway plays a fundamental role in various biological systems and is a critical focus in disease models, particularly in the context of prostate cancer (PCa). The AR is a ligand-inducible transcription factor that mediates the cellular response to androgens, such as testosterone (B1683101) (T) and dihydrotestosterone (B1667394) (DHT). These hormones are essential for the development and maintenance of the male reproductive system, as well as contributing to musculoskeletal, cardiovascular, immune, neural, and hematopoietic systems guidetopharmacology.org.
In disease contexts, dysregulation of AR signaling is a hallmark of prostate cancer development and progression guidetopharmacology.orgciteab.comciteab.comindiamart.comresearchgate.netnih.gov. Androgen deprivation therapy (ADT), which aims to lower circulating androgen levels, is a standard treatment for advanced PCa. However, despite ADT, most patients eventually develop castration-resistant prostate cancer (CRPC), where AR signaling often persists and drives disease progression researchgate.netnih.govuni.lu. Academic research extensively utilizes in vitro cell culture models, such as LNCaP and VCaP cells, and in vivo animal models, including murine xenograft models, to investigate the intricacies of AR signaling and its role in PCa citeab.comciteab.comwikipedia.org.
Role of Steroidogenic Enzymes, particularly CYP17A1, in Endogenous Androgen Production Research
Steroidogenic enzymes are crucial for the biosynthesis of endogenous androgens. Among these, Cytochrome P450 17A1 (CYP17A1) stands out as a key regulatory enzyme in the steroidogenic pathway indiamart.comwikipedia.orgguidetopharmacology.org. CYP17A1 possesses dual enzymatic activities: 17α-hydroxylase and 17,20-lyase indiamart.comwikipedia.orgguidetopharmacology.orgfishersci.atnih.gov. The 17α-hydroxylase activity catalyzes the conversion of pregnenolone (B344588) to 17α-hydroxypregnenolone and progesterone (B1679170) to 17α-hydroxyprogesterone. Subsequently, its 17,20-lyase activity facilitates the conversion of 17α-hydroxypregnenolone into dehydroepiandrosterone (B1670201) (DHEA) indiamart.comwikipedia.orgfishersci.atnih.gov. DHEA serves as a precursor for other androgens, including androstenedione (B190577), testosterone, and dihydrotestosterone indiamart.comwikipedia.orgfishersci.atnih.gov. Research into CYP17A1 is vital because inhibiting this enzyme can effectively reduce androgen production, thereby offering a strategic target for therapeutic intervention in androgen-dependent diseases like prostate cancer indiamart.comfishersci.at. CYP17A1 is primarily expressed in testicular Leydig cells and the adrenal cortex, contributing to systemic androgen levels wikipedia.orgciteab.com.
Rationale for Dual-Targeting Strategies in Chemical Biology Research
The development of castration-resistant prostate cancer (CRPC) is often characterized by sustained high androgen receptor expression and continuous activation of the AR signaling axis, even with low levels of circulating androgens wikipedia.orgfishersci.atuni.lualfa-chemistry.com. This persistent AR activity, driven by residual tissue androgens or alternative activation pathways, contributes to resistance against single-target therapies such as AR antagonists (e.g., enzalutamide) or CYP17A1 inhibitors (e.g., abiraterone) researchgate.netnih.govuni.lufishersci.at.
In response to these resistance mechanisms, chemical biology research has explored dual-targeting strategies. The rationale behind this approach is to achieve a more comprehensive and effective dampening of androgenic stimuli by simultaneously inhibiting androgen production via enzymes like CYP17A1 and directly blocking AR activity at the receptor level nih.govwikipedia.orgfishersci.atuni.lualfa-chemistry.comthermofisher.comontosight.ai. This synergistic inhibition aims to overcome the adaptive mechanisms that lead to treatment resistance observed with single-agent therapies, potentially offering a more robust therapeutic option.
Overview of Academic Research on the Chemical Compound ODM-204
This compound is a novel nonsteroidal chemical compound that has been a subject of academic research due to its dual mechanism of action, targeting both the androgen receptor and the CYP17A1 enzyme wikipedia.orgfishersci.atuni.lualfa-chemistry.comontosight.aithermofisher.com. Developed with the aim of treating castration-resistant prostate cancer (CRPC), this compound was designed to inhibit CYP17A1 and block AR-mediated signaling at the receptor level nih.govwikipedia.orguni.luontosight.ai.
Preclinical studies demonstrated promising results for this compound, showing its ability to inhibit proliferation of androgen-dependent VCaP and LNCaP prostate cancer cells in vitro and to reduce tumor growth in a murine VCaP xenograft model in vivo wikipedia.orgfishersci.atuni.lu. Its inhibitory activity against CYP17A1 was found to be comparable to that of galeterone (B1683757), while its AR blocking potency was similar to enzalutamide (B1683756) wikipedia.orguni.luontosight.ai. This compound was subsequently evaluated in a phase I dose escalation study (DUALIDES study, NCT02344017) in men with metastatic CRPC nih.govalfa-chemistry.comthermofisher.comontosight.aimims.comuni.lu. Although the compound demonstrated a satisfactory safety profile and preliminary antitumor activity, its pharmacokinetic properties presented significant challenges, which ultimately prevented its further clinical development thermofisher.comontosight.aiuni.lu.
Detailed Research Findings
Academic research on this compound has provided detailed insights into its dual mechanism of action and efficacy in various preclinical models.
In Vitro Findings: this compound exhibits potent inhibitory effects on both androgen receptor (AR) and CYP17A1 enzyme activity.
CYP17A1 Inhibition: In studies utilizing testicular microsomes, this compound demonstrated inhibitory activity against CYP17A1, a crucial enzyme for androgen biosynthesis. The half-maximal inhibitory concentration (IC50) values were determined across different species:
Human testicular microsomes: 22 nM wikipedia.orgalfa-chemistry.comthermofisher.com
Monkey testicular microsomes: 11 nM wikipedia.org
Rat testicular microsomes: 92 nM wikipedia.org For comparison, abiraterone (B193195) showed IC50 values of 1.3 nM (human), 3 nM (monkey), and 2.1 nM (rat), while galeterone exhibited values of 9 nM (human), 4 nM (monkey), and 212 nM (rat) wikipedia.org.
Androgen Receptor Antagonism: this compound functions as a potent antagonist of the human androgen receptor.
In a competitive AR binding assay, the inhibition constant (Ki) for this compound was reported as 55 nM wikipedia.org. Other sources mention a Ki of 47 nM alfa-chemistry.com.
In transactivation assays using AR-HEK293 cells stably expressing full-length human AR and an androgen-responsive luciferase reporter gene, this compound acted as a potent and full antagonist with an IC50 value of 80 nM wikipedia.orgthermofisher.com. This demonstrated a higher AR antagonist potency compared to enzalutamide, which had an IC50 of 220 nM in the same assay wikipedia.org.
this compound also showed anti-proliferative effects in androgen-dependent prostate cancer cell lines. In LNCaP cells, this compound suppressed androgen-induced proliferation more efficiently than enzalutamide, abiraterone, or galeterone (IC50 values: 200 nM for this compound vs. 880 nM, 1300 nM, and 2600 nM for enzalutamide, abiraterone, and galeterone, respectively) wikipedia.org. In VCaP cells, this compound and enzalutamide showed comparable potency (IC50 values: 260 nM and 315 nM, respectively), while galeterone and abiraterone were less efficient (2000 nM and 9000 nM, respectively) wikipedia.org.
Furthermore, this compound demonstrated the ability to antagonize AR with common mutations found in CRPC, including F877L, W742L, and T878A mpg.de.
In Vivo Findings: Preclinical in vivo studies further supported the dual-targeting efficacy of this compound.
Inhibition of Steroid Production: In sexually mature male cynomolgus monkeys, a single oral dose of 10–30 mg/kg of this compound dose-dependently inhibited adrenal and testicular steroid production, specifically reducing levels of testosterone (T) and dehydroepiandrosterone (DHEA) wikipedia.orgfishersci.atuni.lualfa-chemistry.com. Similar results were observed in human chorionic gonadotropin-treated male rats wikipedia.org. In rats, co-administration of this compound significantly and dose-dependently potentiated the suppression of circulating testosterone levels and decreased the weights of androgen-sensitive organs, which were already suppressed by leuprolide acetate (B1210297) (an LHRH agonist) wikipedia.org.
Anti-tumor Activity: this compound significantly reduced tumor growth in a murine VCaP xenograft model. Oral treatment with this compound (50 mg/kg once daily for 21 or 24 days) significantly reduced VCaP tumor growth compared to vehicle-treated mice (p < 0.001), a setting where abiraterone acetate failed to show efficacy wikipedia.org. This suggests superior anti-tumor activity compared to single-agent abiraterone in this specific model alfa-chemistry.com.
Clinical Research (Phase I): Early clinical research for this compound involved a phase I dose escalation study in men with metastatic castration-resistant prostate cancer (CRPC) thermofisher.comontosight.aiuni.lu.
Pharmacodynamic Markers: Decreases in both serum testosterone and prostate-specific antigen (PSA) levels were observed with this compound treatment, confirming androgen deprivation and suggesting preliminary antitumor activity thermofisher.comontosight.aiuni.lu. Testosterone decreases of over 50% from baseline were observed in all studied doses after 8 days of treatment, with some patients showing over 75% decrease thermofisher.com. Additionally, 13% of patients demonstrated a greater than 50% decrease in PSA at week 12 and continued treatment for over a year thermofisher.comuni.lu.
Pharmacokinetic Challenges: Despite positive pharmacodynamic signals and a generally well-tolerated profile, the pharmacokinetic properties of this compound presented significant challenges for its further development thermofisher.comontosight.aiuni.lu. Area under the curve (AUC) values increased dose-dependently up to the 300 mg dose, but unexpectedly, AUC values were lower on day 8 after repeated dosing compared to day 1 from the 200 mg dose upwards thermofisher.comontosight.aiuni.lu. This suggested a decrease in the steady-state plasma concentration of this compound at higher doses, contrary to nonclinical observations in monkeys thermofisher.com.
The following tables summarize key in vitro findings for this compound and comparative compounds:
Table 1: In Vitro CYP17A1 Inhibitory Activity (IC50 values)
| Compound | Human Testicular Microsomes (nM) | Monkey Testicular Microsomes (nM) | Rat Testicular Microsomes (nM) |
| This compound | 22 wikipedia.orgalfa-chemistry.comthermofisher.com | 11 wikipedia.org | 92 wikipedia.org |
| Abiraterone | 1.3 wikipedia.org | 3 wikipedia.org | 2.1 wikipedia.org |
| Galeterone | 9 wikipedia.org | 4 wikipedia.org | 212 wikipedia.org |
Table 2: In Vitro Androgen Receptor (AR) Binding and Antagonist Activity
| Compound | AR Binding (Ki, nM) | AR Antagonist Activity (IC50, nM) in AR-HEK293 cells |
| This compound | 55 wikipedia.org / 47 alfa-chemistry.com | 80 wikipedia.orgthermofisher.com |
| Enzalutamide | 86 wikipedia.org | 220 wikipedia.org |
| Galeterone | 780 wikipedia.org | Not specified in this assay wikipedia.org |
Table 3: In Vitro Anti-proliferative Activity in Prostate Cancer Cell Lines (IC50 values)
| Compound | LNCaP Cells (nM) | VCaP Cells (nM) |
| This compound | 200 wikipedia.org | 260 wikipedia.org |
| Enzalutamide | 880 wikipedia.org | 315 wikipedia.org |
| Abiraterone | 1300 wikipedia.org | 9000 wikipedia.org |
| Galeterone | 2600 wikipedia.org | 2000 wikipedia.org |
Properties
Molecular Formula |
C15H16O6S |
|---|---|
Appearance |
Solid powder |
Synonyms |
ODM204; ODM-204; ODM 204.; NONE |
Origin of Product |
United States |
Discovery and Foundational Preclinical Characterization of Odm 204
Identification of ODM-204 as a Novel Nonsteroidal Compound in Research Programs
This compound is a novel, nonsteroidal compound identified in research programs focused on developing treatments for castration-resistant prostate cancer (CRPC). researchgate.netnih.govutupub.fi CRPC is characterized by the persistent activation of the androgen receptor (AR) signaling pathway, even with low levels of androgens. researchgate.netnih.govutupub.fiasco.org This led researchers to target both androgen biosynthesis and the AR itself.
This compound was designed as a dual-action compound. researchgate.netnih.govutupub.fi It aims to inhibit CYP17A1, a crucial enzyme in the production of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), while also directly blocking the androgen receptor with high affinity and specificity. researchgate.netnih.govutupub.fi The rationale behind this dual inhibition is that it may provide a more effective response than targeting either pathway alone. cardiff.ac.uk
Foundational In Vitro Screening Methodologies Employed in this compound Discovery
The discovery of this compound involved several in vitro screening methods to determine its potency and mechanism of action. These included assays to evaluate its effect on prostate cancer cell lines and its ability to inhibit key enzymes in steroidogenesis.
One of the primary models used was the human adrenocortical carcinoma cell line, H295R, to study the inhibition of CYP17A1. utupub.fi The effects of this compound on the proliferation of androgen-dependent prostate cancer cell lines, specifically VCaP and LNCaP cells, were also assessed. researchgate.netnih.govutupub.fi To further characterize its interaction with the androgen receptor, researchers conducted transactivation assays in AR-HEK293 cells, which are engineered to express the full-length human AR and a reporter gene that responds to androgens. utupub.fi The binding affinity of this compound to the wild-type AR was determined using rat prostate cytosolic lysates. asco.org Additionally, its effect on AR nuclear translocation and the transactivation of mutant ARs (T877A, W741L, and F876L) were investigated. asco.orgascopubs.org
The following table summarizes the key in vitro findings for this compound:
Table 1: In Vitro Activity of this compound| Assay | Target/Cell Line | Result (IC50/Ki) |
|---|---|---|
| CYP17A1 Inhibition | Human Testicular Microsomes | IC50 = 22 nM |
| Androgen Receptor Binding | Rat Prostate Cytosol | Ki = 47 nM |
| AR Antagonism | AR-HEK293 Cells | IC50 = 80 nM |
| Cell Proliferation (Androgen-Induced) | LNCaP Cells | IC50 = 170 nM |
| Cell Proliferation (Androgen-Induced) | VCaP Cells | IC50 = 280 nM |
| AR Mutant Transactivation | AR(T877A) | IC50 = 95 nM |
| AR Mutant Transactivation | AR(W741L) | IC50 = 277 nM |
In comparison, the Ki value for enzalutamide (B1683756) in the AR binding assay was 86 nM, and its IC50 value in the AR transactivation assay was 220 nM, suggesting that this compound has a higher antagonistic potency for the androgen receptor. utupub.fi Abiraterone (B193195) showed only 13% inhibition of AR binding at a 30 µM concentration, so a Ki value could not be determined. utupub.fi
Initial In Vivo Characterization and Efficacy Screening in Relevant Animal Models
Following promising in vitro results, this compound underwent initial in vivo characterization to assess its efficacy in relevant animal models. These studies were conducted in rodents and primates.
In a VCaP xenograft mouse model, where human prostate cancer cells are implanted in mice, orally administered this compound demonstrated significant antitumor activity. utupub.fiasco.org It was also shown to inhibit tumor growth more effectively than single-agent enzalutamide or abiraterone, or their combination. asco.org
Studies in human chorionic gonadotropin-treated male rats showed results similar to those in primates. researchgate.netnih.gov In rats, the co-administration of this compound with leuprolide acetate (B1210297), an LHRH agonist, potentiated the suppression of circulating testosterone levels and the decrease in the weights of androgen-sensitive organs in a dose-dependent manner. nih.gov
In sexually mature male cynomolgus monkeys, a single oral dose of this compound dose-dependently inhibited adrenal and testicular steroid production. researchgate.netnih.govutupub.fi After a single oral dose, serum testosterone and dehydroepiandrosterone (B1670201) (DHEA) were markedly suppressed. asco.org
The table below summarizes the key in vivo findings for this compound:
Table 2: In Vivo Efficacy of this compound in Animal Models| Animal Model | Key Finding |
|---|---|
| VCaP Xenograft Mouse Model | Significant antitumor activity with 66% tumor growth inhibition. |
| Human Chorionic Gonadotropin-Treated Male Rats | Potentiated leuprolide acetate-mediated suppression of testosterone. |
Molecular Mechanism of Action of Odm 204
Androgen Receptor Antagonism by ODM-204
This compound functions as a potent antagonist of the androgen receptor, a critical pathway in prostate cancer progression wikipedia.orgciteab.comuni.luguidetopharmacology.org. Its inhibitory effects extend across multiple stages of AR signaling, from ligand binding to transcriptional activity and nuclear translocation.
High-Affinity Binding and Specificity of this compound to the Androgen Receptor
This compound demonstrates high affinity and specificity for the wild-type androgen receptor wikipedia.org. In competitive AR binding assays, this compound exhibited an inhibition constant (Ki) value of 55 nM wikipedia.org. Another study reported a Ki value of 47 nM, highlighting its potent binding capability. For comparison, enzalutamide (B1683756), another AR inhibitor, has a Ki value of 86 nM, while galeterone's Ki value is considerably higher at 780 nM, suggesting this compound's superior binding affinity to the AR compared to these agents wikipedia.org. This high-affinity binding is crucial for effectively blocking androgenic signaling.
Table 1: Competitive AR Binding Affinity (Ki) of this compound vs. Comparators
| Compound | Ki (nM) | Reference |
| This compound | 55 | wikipedia.org |
| This compound | 47 | |
| Enzalutamide | 86 | wikipedia.org |
| Galeterone (B1683757) | 780 | wikipedia.org |
Inhibition of Androgen Receptor Nuclear Translocation by this compound
Androgen receptor activation typically involves its translocation from the cytoplasm to the nucleus, where it can regulate gene expression. This compound effectively inhibits this crucial step, preventing testosterone-mediated nuclear translocation of the AR guidetopharmacology.org. This inhibitory effect extends to various mutant ARs, including T877A, W741L, and F876L, with reported IC50 values of 95 nM, 277 nM, and 6 nM, respectively, for inhibiting nuclear translocation. This indicates this compound's ability to interfere with AR signaling even in the presence of common AR mutations that can contribute to castration resistance citeab.com.
Suppression of Androgen Receptor-Mediated Transcriptional Activity by this compound
This compound acts as a potent and full antagonist of human AR, significantly suppressing its transcriptional activity wikipedia.org. In transactivation assays using HEK293 cells stably expressing full-length human AR and an androgen-responsive luciferase reporter gene, this compound demonstrated an IC50 value of 80 nM wikipedia.org. This indicates a higher AR antagonist potency compared to enzalutamide, which showed an IC50 value of 220 nM in the same assay wikipedia.org. Furthermore, this compound suppressed androgen-induced proliferation of androgen-dependent prostate cancer cell lines, LNCaP and VCaP, with IC50 values of 200 nM and 260 nM, respectively wikipedia.org. Its anti-proliferative effect on LNCaP cells was more efficient than enzalutamide, abiraterone (B193195), or galeterone wikipedia.org.
Table 2: Inhibition of AR-Mediated Transcriptional Activity and Cell Proliferation by this compound
| Assay / Cell Line | This compound IC50 (nM) | Enzalutamide IC50 (nM) | Abiraterone IC50 (nM) | Galeterone IC50 (nM) | Reference |
| Human AR Transactivation | 80 | 220 | N/A | N/A | wikipedia.org |
| LNCaP Cell Proliferation | 200 | 880 | 1300 | 2600 | wikipedia.org |
| VCaP Cell Proliferation | 260 | 315 | 9000 | 2000 | wikipedia.org |
Modulation of Key Androgen Receptor Signaling Pathways by this compound
Beyond direct antagonism, this compound has been shown to modulate key aspects of AR signaling pathways. It can inhibit the activity of specific AR mutations frequently observed in CRPC, including F877L, W742L, and T878A citeab.com. This broad activity against wild-type and mutant ARs is critical for overcoming resistance mechanisms that often emerge during prostate cancer treatment. By impeding the transcriptional activity of both wild-type and clinically significant mutant ARs, this compound contributes to a more comprehensive blockade of AR-driven tumor progression.
CYP17A1 Enzyme Inhibition by this compound
In addition to its AR antagonistic properties, this compound acts as a potent inhibitor of the CYP17A1 enzyme, which is crucial for androgen biosynthesis wikipedia.orgciteab.comuni.luguidetopharmacology.org. CYP17A1 catalyzes two sequential reactions: 17α-hydroxylase activity and 17,20-lyase activity, both essential for the production of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) wikipedia.orgguidetopharmacology.org.
Inhibition of 17α-Hydroxylase Activity by this compound
This compound effectively inhibits the 17α-hydroxylase activity of CYP17A1. Studies using testicular microsomes from various species have demonstrated its potent inhibitory effects. The IC50 values for this compound were reported as 22 nM for human testicular microsomes, 11 nM for monkey testicular microsomes, and 92 nM for rat testicular microsomes wikipedia.org. This inhibition leads to a significant reduction in the production of androgen precursors such as testosterone, dehydroepiandrosterone (B1670201) (DHEA), and androstenedione (B190577) wikipedia.org. The dual inhibition of AR and androgen biosynthesis by targeting CYP17A1 provides a comprehensive approach to dampening androgenic stimuli in the body wikipedia.orgciteab.comuni.lu.
Table 3: Inhibition of 17α-Hydroxylase Activity (IC50) by this compound
| Species | This compound IC50 (nM) | Reference |
| Human | 22 | wikipedia.org |
| Monkey | 11 | wikipedia.org |
| Rat | 92 | wikipedia.org |
Inhibition of 17,20-Lyase Activity by this compound
The cytochrome P450 enzyme CYP17A1 (steroid 17α-hydroxylase/17,20-lyase) plays a pivotal role in the biosynthesis of androgens. This enzyme catalyzes two sequential reactions: the 17α-hydroxylation of pregnenolone (B344588) and progesterone (B1679170), and the subsequent 17,20-lyase reaction which is crucial for the formation of dehydroepiandrosterone (DHEA) and androstenedione, precursors to testosterone and dihydrotestosterone (DHT). nih.govwikipedia.orgthermofisher.comciteab.com
This compound has demonstrated potent inhibitory activity against CYP17A1. In vitro studies using testicular microsomes from various species have quantified this inhibitory effect, specifically on the 17α-hydroxylase activity, which is a prerequisite for the 17,20-lyase reaction. The inhibitory constant (IC50) values highlight this compound's potency in blocking this enzymatic step. wikipedia.org
| Source (Microsomes) | This compound IC50 (nM) | Abiraterone IC50 (nM) | Galeterone IC50 (nM) |
|---|---|---|---|
| Human | 22 | 1.3 | 9 |
| Monkey | 11 | 3 | 4 |
| Rat | 92 | 2.1 | 212 |
Table 1: Inhibition of 17α-hydroxylase activity by this compound, Abiraterone, and Galeterone in testicular microsomes. wikipedia.org
These data indicate that this compound effectively inhibits CYP17A1, with varying potencies across species, and its activity is comparable to or distinct from other known CYP17A1 inhibitors like abiraterone and galeterone. wikipedia.org
Impact of this compound on Endogenous Steroid Biosynthesis Pathways (e.g., Testosterone, Dihydrotestosterone, Dehydroepiandrosterone)
The inhibition of CYP17A1 by this compound directly impacts the downstream production of endogenous steroid hormones, particularly androgens. Preclinical studies have shown that this compound efficiently dampens androgenic stimuli by reducing the formation of key androgens such as testosterone and dihydrotestosterone (DHT), as well as their precursor, dehydroepiandrosterone (DHEA). nih.govwikipedia.orgwikipedia.org
In vitro investigations using NCI-H295R adrenocortical tumor cells have demonstrated that this compound, alongside abiraterone and galeterone, significantly reduces the production of testosterone, DHEA, and androstenedione. wikipedia.org
| Steroid Hormone | Effect of this compound in NCI-H295R Cells |
|---|---|
| Testosterone | Reduced production |
| Dehydroepiandrosterone (DHEA) | Reduced production |
| Androstenedione | Reduced production |
Table 2: Impact of this compound on steroid hormone production in NCI-H295R cells. wikipedia.org
Furthermore, in vivo studies in animal models confirm these findings. In sexually mature male cynomolgus monkeys, a single oral dose of this compound (10-30 mg/kg) dose-dependently inhibited adrenal and testicular steroid production. nih.govwikipedia.org Similar results were observed in human chorionic gonadotropin-treated male rats, where this compound significantly inhibited testosterone levels. nih.govwikipedia.orgwikipedia.org In rats, the co-administration of this compound with leuprolide acetate (B1210297) (an LHRH agonist) significantly and dose-dependently potentiated the suppression of circulating testosterone levels and decreased the weights of androgen-sensitive organs. nih.govwikipedia.org
Specifically, testosterone levels were markedly reduced after a single oral dose of this compound in rats, irrespective of the dose group. DHEA levels also decreased immediately with doses of 10 mg/kg twice daily and 30 mg/kg/day, remaining lower than control levels throughout the study. wikipedia.org The reduction in these precursor androgens consequently leads to a decrease in dihydrotestosterone (DHT), as DHT is primarily formed from testosterone by the enzyme 5-alpha-reductase. thermofisher.com
Integrated Mechanistic Insights into the Dual-Action Profile of this compound
This compound distinguishes itself through its dual mechanism of action, simultaneously inhibiting CYP17A1 and acting as a potent androgen receptor (AR) antagonist. nih.govwikipedia.orgwikipedia.orgthermofisher.commims.com This dual targeting approach is designed to more effectively dampen androgenic stimuli by both reducing androgen synthesis and blocking the action of residual androgens at the receptor level. nih.govwikipedia.orgwikipedia.org
Beyond its CYP17A1 inhibitory activity, this compound demonstrates high affinity and specificity in blocking the androgen receptor. nih.govwikipedia.orgwikipedia.org Preclinical studies have shown that this compound binds to the AR with a high affinity, with an inhibition constant (Ki) value of 47 nM. citeab.com This affinity is notably higher than that of galeterone, which has a Ki value of 780 nM. wikipedia.org
| Compound | Androgen Receptor Binding Affinity (Ki) |
|---|---|
| This compound | 47 nM |
| Galeterone | 780 nM |
Table 3: Comparison of Androgen Receptor Binding Affinity (Ki) for this compound and Galeterone. wikipedia.orgciteab.com
Furthermore, this compound has been shown to inhibit testosterone-mediated nuclear translocation of the AR. thermofisher.comciteab.com This is crucial because AR activation and subsequent nuclear translocation are essential for the receptor to bind to DNA and initiate the transcription of androgen-responsive genes, which drive the growth of androgen-dependent cells. thermofisher.com this compound also demonstrated activity against common AR mutants, including T877A, W741L, and F876L, with IC50 values of 95 nM, 277 nM, and 6 nM, respectively, for inhibiting their transactivation. citeab.comfishersci.ca
The integrated mechanistic insights reveal that this compound's ability to both suppress androgen biosynthesis via CYP17A1 inhibition and directly antagonize the androgen receptor provides a comprehensive strategy to reduce androgenic signaling. This dual-action profile is anticipated to efficiently mitigate the effects of androgens, even those produced locally by tumor tissues. nih.govwikipedia.orgwikipedia.orgciteab.com
Preclinical Pharmacological Research of Odm 204
In Vitro Efficacy Studies of ODM-204
Preclinical in vitro studies have provided detailed insights into this compound's efficacy in androgen-dependent cellular models and its comparative potency against other established research compounds.
This compound has been shown to inhibit the proliferation of androgen-dependent VCaP and LNCaP prostate cancer cells in vitro nih.govwikipedia.orgwikipedia.orgguidetopharmacology.orgnovoprolabs.com. The anti-proliferative effect of this compound was confirmed to be antiandrogen-mediated, as it did not affect the viability of AR-negative DU-145 prostate cancer or H1581 lung cancer cell lines nih.gov.
This compound functions as a potent and full antagonist for human AR, exhibiting an IC50 value of 80 nM nih.gov. It binds to the AR with high affinity, demonstrated by a Ki value of 47 nM, and shows selectivity guidetopharmacology.org. Furthermore, this compound effectively inhibited testosterone-mediated nuclear translocation of the AR, including common mutant ARs found in CRPC, such as T877A, W741L, and F876L guidetopharmacology.org.
The inhibitory concentrations (IC50 values) for this compound in these androgen-dependent cell lines and AR mutants are summarized below:
| Cell Line / AR Mutant | IC50 (nM) |
| LNCaP cells | 200 nih.gov |
| VCaP cells | 260 nih.gov |
| Human AR | 80 nih.gov |
| AR(T877A) | 95 guidetopharmacology.org |
| AR(W741L) | 277 guidetopharmacology.org |
| AR(F876L) | 6 guidetopharmacology.org |
Comparative in vitro studies revealed that this compound exhibits superior or comparable anti-proliferative potency compared to other antiandrogenic compounds like enzalutamide (B1683756), abiraterone (B193195), and galeterone (B1683757).
In LNCaP cells, this compound suppressed androgen-induced proliferation more efficiently than enzalutamide, abiraterone, or galeterone nih.gov. In VCaP cells, this compound demonstrated comparable potency to enzalutamide, while being more efficient than galeterone and abiraterone nih.gov.
The comparative anti-proliferative potencies (IC50 values) are presented in the following table:
| Compound | LNCaP Cells IC50 (nM) nih.gov | VCaP Cells IC50 (nM) nih.gov |
| This compound | 200 | 260 |
| Enzalutamide | 880 | 315 |
| Abiraterone | 1300 | 9000 |
| Galeterone | 2600 | 2000 |
Regarding AR antagonism, this compound demonstrated a higher potency than enzalutamide, with IC50 values of 80 nM for this compound and 220 nM for enzalutamide in AR-HEK293 cells nih.gov.
In Vivo Pharmacodynamic Research of this compound in Animal Models
In vivo studies in various animal models have further elucidated the pharmacodynamic effects of this compound, particularly its impact on androgen-sensitive organs, steroid production, and tumor growth.
In rodent models, this compound demonstrated the ability to potentiate the effects of androgen deprivation. In rats, the co-administration of this compound significantly and dose-dependently enhanced the leuprolide acetate-mediated suppression of circulating testosterone (B1683101) levels and reduction in the weights of androgen-sensitive organs, including seminal vesicles and ventral and dorsolateral prostates nih.govwikipedia.orgwikipedia.org. Importantly, the treatments did not induce changes in the weights of the adrenal gland or liver nih.gov.
This compound efficiently dampens androgenic stimuli by inhibiting CYP17A1, a crucial enzyme for the formation of dihydrotestosterone (B1667394) (DHT) and testosterone, and by blocking the AR with high affinity and specificity nih.govwikipedia.orgwikipedia.org.
In sexually mature male cynomolgus monkeys, a single oral dose of this compound (10–30 mg/kg) dose-dependently inhibited both adrenal and testicular steroid production, including testosterone and DHEA nih.govwikipedia.orgwikipedia.org. Similar findings were observed in human chorionic gonadotropin (hCG)-treated male rats, where oral administration of this compound at doses of 3, 10, 30, and 100 mg/kg significantly decreased serum testosterone levels nih.govwikipedia.orgwikipedia.org. This compound also potentiated the inhibitory effects of an LHRH agonist on androgen-sensitive parameters by further decreasing serum testosterone levels in rats nih.gov.
The anti-tumor properties of this compound were assessed in murine xenograft models, specifically using VCaP cells, which are relevant for studying antiandrogenic compounds due to their endogenous AR gene amplification nih.gov.
Potentiation of LHRH Agonist Effects by this compound in Preclinical Rodent Studies
This compound is a novel, nonsteroidal dual inhibitor of CYP17A1 and the androgen receptor (AR) wikipedia.orgnovoprolabs.comguidetomalariapharmacology.orguni.lugoogle.comgoogle.comnih.govhealth.kr. Preclinical investigations have demonstrated its ability to potentiate the effects of LHRH (luteinizing hormone-releasing hormone) agonists in rodent models. Specifically, in rats, the co-administration of this compound significantly and dose-dependently potentiated the suppression of circulating testosterone levels and the decrease in weights of androgen-sensitive organs that were mediated by leuprolide acetate (B1210297), an LHRH agonist wikipedia.orgnovoprolabs.com. Furthermore, this compound has shown the capacity to suppress testosterone to undetectable levels when utilized in conjunction with LHRH agonists novoprolabs.comgoogle.com.
Research into Pharmacokinetic Attributes of this compound in Preclinical Models
Preclinical studies in male cynomolgus monkeys indicated that this compound exhibits favorable oral bioavailability and pharmacokinetic (PK) properties following single oral doses ranging from 10 to 30 mg/kg wikipedia.orggoogle.com. The pharmacokinetics in these intact monkeys were observed to be linear and dose-proportional google.com.
Identification of Bioavailability Challenges Related to this compound's Physicochemical Properties
This compound is characterized as a poorly soluble lipophilic weak base uni.lunih.gov. Its inherent physicochemical properties render it prone to low or variable bioavailability guidetomalariapharmacology.orguni.lu. The solubility of this compound demonstrates a significant pH dependency, as detailed in Table 1.
Table 1: Solubility of this compound at Various pH and Simulated Fluid Conditions
| Condition | Solubility (µg/mL) |
| pH 2.4 (room temp) | 7700 |
| pH 3.2 (room temp) | 4130 |
| pH 3.8 (room temp) | 1030 |
| pH 4.7 (room temp) | 150 |
| pH 6.9 (room temp) | 0.4 |
| pH 8.0 (room temp) | 0.7 |
| pH 9.2 (room temp) | 1.0 |
| FeSSIF pH 5.0 (37°C) | 1580 |
| FaSSIF pH 6.5 (37°C) | 20 |
FeSSIF = Fed State Simulated Intestinal Fluid; FaSSIF = Fasted State Simulated Intestinal Fluid.
The compound has a pKa of 6.0. These solubility characteristics suggest that the absorption of this compound is likely solubility-limited across all administered doses. Despite promising preliminary anti-tumor activity observed in clinical studies, the pharmacokinetic properties of the molecule ultimately posed significant challenges that prevented its further development novoprolabs.comguidetomalariapharmacology.orghealth.kr.
Investigation of Factors Influencing Bioavailability (e.g., Particle Size, Food Effect) in Preclinical Settings
Preclinical investigations utilized various models to provide congruent data on dose-dependent absorption, the impact of food at a 200 mg dose, and the influence of active pharmaceutical ingredient (API) particle size on absorption guidetomalariapharmacology.orguni.lu. A specific sub-study aimed to predict the in vivo performance of immediate-release (IR) capsule formulations of this compound in Phase I. This involved assessing the effect of particle size on exposure and forecasting dose linearity and food effects in humans. The successful prediction of the IR formulation's in vivo performance was achieved through the application of one and two-phase dissolution studies, the transit intestinal model (TIM-1), and physiologically based pharmacokinetic (PBPK) modeling. These combined methodologies offered critical insights, aiding in decisions regarding potential formulation changes during development.
Application of Predictive Modeling Tools (e.g., PBPK Simulation, In Vitro Dissolution) for Bioavailability Assessment of this compound
The absorption properties of the poorly soluble lipophilic weak base, this compound, were effectively predicted through the application of in vitro dissolution tests, the TIM-1 intestinal model, and PBPK simulations uni.lunih.gov. These predictive tools proved invaluable for evaluating bioavailability and guiding formulation decisions guidetomalariapharmacology.orguni.lunih.gov. Key tools in this domain include PBPK modeling, computational fluid dynamics (CFD), and in silico dissolution modeling nih.gov. Software like GastroPlus™ integrates PBPK and in silico dissolution models to simulate the behavior of drug formulations within the human digestive system, which is particularly useful for assessing oral bioavailability and the impact of various formulation factors on drug performance nih.gov. The studies demonstrated that these predictive tools provided congruent data and valuable information for decision-making by revealing different mechanisms influencing bioavailability guidetomalariapharmacology.orguni.lu. The validity of these predictive methods was assessed by comparing their predictions against in vivo clinical pharmacokinetic data obtained from a first test formulation (T1) uni.lu. The objective was then to leverage these validated models to evaluate the absorption properties of a second test formulation (T2), which had not yet undergone clinical administration uni.lu.
Chemical Synthesis and Structure Activity Relationship Sar Research of Odm 204 Analogs
Overview of Synthetic Methodologies for ODM-204 and Related Chemical Scaffolds
This compound is characterized as a novel nonsteroidal compound, with its synthesis attributed to Orion Corporation. The preparation of such compounds, including this compound and its related chemical scaffolds, generally involves established methods within synthetic organic chemistry. These methodologies often encompass intricate multi-step syntheses, which may include the strategic protection and deprotection of various chemical groups to facilitate selective reactions and achieve the desired molecular architecture. The field of androgen-axis targeting compounds has seen the development of numerous agents, such as the AR inhibitors enzalutamide (B1683756), apalutamide, and darolutamide, and CYP17A1 inhibitors like abiraterone (B193195) and galeterone (B1683757). While specific detailed synthetic routes for each compound vary, the overarching principles of organic synthesis guide their creation, often involving the construction of complex heterocyclic and aliphatic frameworks to achieve optimal biological activity.
Structure-Activity Relationship Studies for Modulating Androgen Receptor Antagonism and CYP17A1 Inhibition
Structure-Activity Relationship (SAR) studies of this compound have elucidated its potent dual inhibitory profile. This compound exhibits significant inhibitory activity against both the androgen receptor and the CYP17A1 enzyme, with reported IC50 values of 80 nM for AR and 22 nM for CYP17A1, respectively. mims.com
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Androgen Receptor (AR) | 80 mims.com |
| CYP17A1 Enzyme | 22 mims.com |
In preclinical investigations, this compound demonstrated robust biological activity. In vitro studies showed that this compound effectively inhibited the proliferation of androgen-dependent prostate cancer cell lines, including VCaP and LNCaP cells. flybase.orgpharmakb.com Further in vivo research confirmed these findings, with this compound significantly reducing tumor growth in murine VCaP xenograft models. flybase.orgpharmakb.com The compound also exhibited a dose-dependent inhibition of adrenal and testicular steroid production in sexually mature male cynomolgus monkeys and human chorionic gonadotropin-treated male rats, confirming its impact on androgen biosynthesis. flybase.orgpharmakb.com
Advanced Research Methodologies Applied to the Study of Odm 204
Molecular and Cellular Assays for Target Engagement and Downstream Pathway Analysis
A cornerstone of ODM-204 research involves molecular and cellular assays designed to confirm its engagement with target proteins and analyze subsequent downstream pathway alterations.
Androgen Receptor (AR) Binding and Functional Activity: The binding affinity of this compound to wild-type AR was determined using rat prostate cytosolic lysates, revealing a high affinity with a dissociation constant (Ki) of 47 nM ascopubs.org. The compound's potency and functional activity against human AR were further demonstrated in cells stably transfected with the full-length AR and androgen-responsive reporter gene constructs ascopubs.org.
AR Nuclear Translocation Inhibition: Assays were conducted to assess this compound's ability to inhibit testosterone-mediated nuclear translocation of both wild-type AR and its clinically relevant mutants, including T877A, W741L, and F876L. The half-maximal inhibitory concentration (IC50) values for inhibiting the nuclear translocation of these mutant ARs were 95 nM for AR(T877A), 277 nM for AR(W741L), and 6 nM for AR(F876L) ascopubs.org.
Cell Proliferation Assays: In vitro studies investigated the impact of this compound on the proliferation of androgen-dependent prostate cancer cell lines, such as LNCaP and VCaP cells. This compound effectively suppressed androgen-induced cell proliferation, with IC50 values of 170 nM for LNCaP cells and 280 nM for VCaP cells ascopubs.orgresearchgate.netutupub.finih.gov.
Table 1: In Vitro Potency of this compound on Androgen Receptor and Cell Proliferation
| Assay/Target | Value | Reference |
| AR Binding Affinity (Ki) | 47 nM | ascopubs.org |
| AR(T877A) Nuclear Translocation (IC50) | 95 nM | ascopubs.org |
| AR(W741L) Nuclear Translocation (IC50) | 277 nM | ascopubs.org |
| AR(F876L) Nuclear Translocation (IC50) | 6 nM | ascopubs.org |
| LNCaP Cell Proliferation (IC50) | 170 nM | ascopubs.org |
| VCaP Cell Proliferation (IC50) | 280 nM | ascopubs.org |
CYP17A1 Enzyme Inhibition: In vitro inhibition of CYP17A1 by this compound was studied using human and rat testicular microsomes, as well as a human adrenal cortex cell line. This compound demonstrated high potency against human CYP17A1, with an IC50 of 22 nM. Corresponding IC50 values for monkey and rat testicular microsomes were 11 nM and 92 nM, respectively ascopubs.orgutupub.fi.
Table 2: In Vitro Inhibition of CYP17A1 by this compound
| Species Source (Microsomes) | CYP17A1 Inhibition (IC50) | Reference |
| Human Testicular | 22 nM | ascopubs.orgutupub.fi |
| Monkey Testicular | 11 nM | utupub.fi |
| Rat Testicular | 92 nM | utupub.fi |
Advanced In Vitro and In Vivo Imaging Techniques for Mechanistic Studies
While clinical studies involving this compound included imaging of lesions for disease assessment nih.gov, detailed information on the application of advanced in vitro or in vivo imaging techniques specifically for mechanistic studies of this compound (e.g., to visualize molecular interactions, cellular processes, or drug distribution at a high resolution) was not extensively reported in the provided sources. Standard clinical imaging modalities, such as bone scans, computed tomography, or magnetic resonance imaging, were utilized to document metastatic disease in patients during trials cardiff.ac.uk.
"Omics" Approaches (e.g., Gene Expression Profiling, Proteomics) for Comprehensive Mechanistic Elucidation
The provided research context highlights the general importance of "omics" technologies, including gene expression profiling and mutation status analysis, in advancing personalized treatments for prostate cancer mdpi.com. However, specific data or detailed methodologies concerning the application of "omics" approaches (e.g., transcriptomics, proteomics, metabolomics) directly for comprehensive mechanistic elucidation of this compound's effects were not explicitly detailed in the search results. While proteomics and scRNAseq approaches are mentioned in a broader research context uva.nl, their specific application to this compound was not found.
Analytical Techniques for Compound and Metabolite Quantification in Preclinical Biological Matrices (e.g., Liquid Chromatography-Mass Spectrometry)
Accurate quantification of this compound and its metabolites in biological matrices is crucial for preclinical and clinical development.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique was extensively employed for the quantification of this compound and related analytes. LC-MS/MS was used to analyze samples from CYP17A1 inhibition studies, specifically to determine the levels of 17α-hydroxyprogesterone formed from progesterone (B1679170) utupub.fi. In clinical phase I studies, this compound plasma concentrations were precisely evaluated using LC-MS/MS nih.gov. This method is recognized for its high sensitivity and specificity, allowing for the reliable measurement of low concentrations of steroid hormones and their metabolites in various biological samples, including body fluids and tissue homogenates bioscientifica.comresearchgate.net. It also enables the simultaneous quantification of multiple steroids, which is vital for understanding complex metabolic pathways bioscientifica.com.
Pharmacokinetic (PK) Modeling: Given this compound's physicochemical properties, which render it prone to low or variable bioavailability, predictive tools were utilized to evaluate its absorption. These included in vitro dissolution tests, transit intestinal model (TIM-1) studies, and physiologically based pharmacokinetic (PBPK) modeling. These methods provided consistent data regarding dose-dependent absorption, the effect of food on absorption at a 200 mg dose, and the influence of the active pharmaceutical ingredient (API) particle size on absorption researchgate.net. In clinical trials, this compound's area under the curve (AUC0-12) values were observed to increase in a dose-dependent manner up to the 300 mg dose level nih.gov.
Future Directions and Research Opportunities for Odm 204 in Chemical Biology
Elucidation of Residual or Compensatory Molecular Mechanisms in Preclinical Models of Resistance
The emergence of resistance to androgen deprivation therapies remains a significant challenge in prostate cancer research. While ODM-204 exhibits a dual mechanism of action by targeting both androgen synthesis via CYP17A1 inhibition and AR signaling directly, preclinical models are crucial for understanding how cancer cells might develop resistance to this compound. Preclinical studies have indicated that this compound can antagonize wild-type AR and common AR mutations found in castration-resistant prostate cancer (CRPC), including F877L, W742L, and T878A, suggesting a broad inhibitory profile against AR-driven resistance mechanisms. mims.comfishersci.ca
However, the field of chemical biology needs to focus on uncovering residual or compensatory molecular mechanisms that might allow prostate cancer cells to bypass the dual inhibition exerted by this compound. For instance, in the context of abiraterone (B193195) acetate (B1210297), another CYP17A1 inhibitor, upregulation of CYP17A1 itself has been observed in AR-positive CRPC cell models, indicating a potential compensatory pathway even when the target enzyme is being inhibited. nih.gov Future research should investigate whether similar or novel compensatory pathways, such as activation of alternative signaling cascades (e.g., IGF signaling, JAK/STAT signaling, or modulation of mTOR, as seen in enzalutamide (B1683756) resistance), could emerge in response to prolonged this compound exposure in preclinical settings. wikipedia.org Detailed studies involving long-term exposure of various CRPC cell lines and patient-derived xenograft models to this compound are warranted to identify and characterize these escape mechanisms at a molecular level. This could involve comprehensive genomic, transcriptomic, and proteomic analyses to pinpoint alterations in gene expression, protein activity, or epigenetic modifications that confer resistance.
Development of Novel Research Probes and Chemical Tools Based on the this compound Scaffold
The unique nonsteroidal structure and dual-action profile of this compound make its chemical scaffold an attractive starting point for the development of novel research probes and chemical tools. This compound acts as a potent dual inhibitor of both the androgen receptor (with an IC50 of 80 nM) and the CYP17A1 enzyme (with an IC50 of 22 nM). mims.com This distinct inhibitory profile suggests that modifications to the this compound scaffold could yield highly selective and potent agents for dissecting complex biological pathways.
Future research opportunities include the synthesis of structural analogs of this compound with modifications aimed at enhancing target specificity, improving potency against specific AR mutations, or altering pharmacokinetic properties for in vitro and in vivo research applications. This could involve structure-activity relationship (SAR) studies to identify key pharmacophores responsible for its dual activity. Developing photoaffinity probes based on the this compound scaffold would enable the identification of novel binding partners or off-targets in complex biological systems. Similarly, biotinylated derivatives could be synthesized to facilitate pull-down assays for protein-protein interaction studies related to AR signaling or CYP17A1 activity. Such chemical tools would be invaluable for detailed mechanistic investigations, allowing researchers to precisely perturb and analyze androgen signaling and steroidogenesis in various preclinical models, thereby deepening our understanding of prostate cancer biology.
Investigation of Synergistic Research Combinations with Other Pathway Modulators in Preclinical Settings
Given the complexity of CRPC and the multifactorial nature of resistance, investigating synergistic research combinations of this compound with other pathway modulators in preclinical settings represents a significant future direction. This compound has demonstrated the ability to suppress testosterone (B1683101) to undetectable levels when co-administered with LHRH agonists in preclinical studies, highlighting its potential in combination strategies. wikipedia.orgmims.com
Research should explore combinations with agents targeting pathways known to cross-talk with AR signaling or become activated upon AR inhibition. For example, preclinical studies have shown that the androgen receptor and PI3K pathways can compensate for each other's inhibition, suggesting that simultaneous targeting could be more effective. wikipedia.org This provides a strong rationale for investigating this compound in combination with PI3K/AKT/mTOR pathway inhibitors in preclinical models, particularly in those exhibiting PTEN loss, which promotes castration resistance. wikipedia.org
Furthermore, the integration of this compound with novel therapeutic approaches, such as PARP inhibitors (which target both AR and DNA repair pathways) or strategies aimed at resensitizing AR to antiandrogens (e.g., bipolar androgen therapy), warrants rigorous preclinical evaluation. mims.comfishersci.ca These combination studies should utilize diverse preclinical models, including in vitro cell lines, organoids, and in vivo xenograft and genetically engineered mouse models, to identify optimal combinations, dosing schedules, and the underlying mechanisms of synergy. The goal is to identify combinations that can overcome existing resistance mechanisms and achieve more profound and durable anti-tumor effects in a research context.
Addressing Preclinical Pharmacokinetic Limitations of this compound for Enhanced Research Utility
While this compound has shown promising preclinical activity, its pharmacokinetic properties have been noted as a challenge for further development. wikipedia.orgnovoprolabs.commims.comciteab.com Specifically, preclinical and early phase I studies indicated that this compound is prone to low or variable bioavailability due to its physicochemical properties. wikipedia.orgmims.com Furthermore, a decrease in the area under the curve (AUC) was observed on day 8 after repeated dosing compared to day 1, particularly at higher doses (from 200 mg upwards), which might be linked to the induction of the CYP3A4 elimination route. novoprolabs.commims.comciteab.com
Addressing these preclinical pharmacokinetic limitations is crucial for enhancing this compound's utility as a research tool and for informing the design of future compounds based on its scaffold. Future research in chemical biology should focus on strategies to improve its absorption and metabolic stability in preclinical models. This could involve:
Formulation Optimization: Investigating novel formulation approaches, such as amorphous solid dispersions, lipid-based formulations, or nanoparticle delivery systems, to enhance solubility and improve oral bioavailability in preclinical animal models.
Prodrug Design: Developing prodrug strategies that temporarily mask problematic physicochemical properties, leading to improved absorption and then releasing the active this compound in vivo.
Metabolic Stability Enhancement: Designing structural modifications to the this compound scaffold that reduce its susceptibility to rapid metabolism by enzymes like CYP3A4, while preserving or enhancing its dual inhibitory activity. This would involve detailed in vitro and in vivo metabolic profiling studies.
Physiologically Based Pharmacokinetic (PBPK) Modeling: Continuing to leverage and refine PBPK models, which have already shown predictive power for this compound's dose-dependent absorption and food effects, to guide formulation and structural modifications. mims.com These models can help predict and optimize the exposure of this compound in various preclinical species, ensuring consistent and reproducible research outcomes.
By addressing these pharmacokinetic challenges in preclinical research, the utility of this compound as a valuable chemical biology tool can be significantly enhanced, allowing for more robust and reliable investigations into its mechanisms of action and potential therapeutic applications.
Compound Names and PubChem CIDs
Q & A
Q. What is the molecular mechanism of ODM-204 in prostate cancer research, and how does its dual inhibition of AR and CYP17A1 enhance therapeutic efficacy?
this compound is a nonsteroidal dual inhibitor targeting both the androgen receptor (AR) and the CYP17A1 enzyme. Its mechanism involves competitive binding to AR, blocking downstream signaling, while simultaneously inhibiting CYP17A1 to reduce androgen biosynthesis. This dual action disrupts both ligand-dependent and ligand-independent AR pathways, addressing resistance mechanisms common in castration-resistant prostate cancer (CRPC). Preclinical studies demonstrate IC50 values of 80 nM (AR) and 22 nM (CYP17A1), with significant tumor growth suppression in VCaP and LNCaP xenograft models .
Q. How are preclinical models (e.g., VCaP and LNCaP cell lines) used to validate this compound’s efficacy, and what methodological considerations ensure translational relevance?
In vitro assays using androgen-dependent cell lines (VCaP, LNCaP) measure proliferation inhibition via MTT or CellTiter-Glo assays under androgen-supplemented conditions. In vivo validation employs xenograft models with tumor volume monitoring and pharmacodynamic biomarkers (e.g., PSA levels, intratumoral androgen levels). Dose-response studies in rodents and primates assess steroidogenesis suppression and toxicity. Researchers must standardize protocols for cell culture conditions, animal strain selection, and endpoint criteria to ensure reproducibility .
Q. What primary endpoints and biomarkers are critical in early-phase clinical trials for this compound?
Phase I/II trials prioritize safety (e.g., adverse event rates), pharmacokinetics (Cmax, AUC), and pharmacodynamic markers (serum PSA reduction, circulating tumor DNA). The DUALIDES trial (NCT identifier not provided) used PSA50 response rates and radiographic progression-free survival (rPFS) as secondary endpoints. Biomarker panels include AR-V7 splice variants and CYP17A1 activity markers to stratify patients likely to benefit from dual inhibition .
Advanced Research Questions
Q. How can researchers address pharmacokinetic challenges (e.g., variable bioavailability) observed in this compound’s clinical development?
Pharmacokinetic hurdles, such as inconsistent absorption and metabolite interference, require adaptive trial designs. Strategies include:
- Dose escalation with therapeutic drug monitoring to identify optimal exposure thresholds.
- Co-administration with pharmacokinetic enhancers (e.g., CYP3A4 inhibitors) to stabilize plasma concentrations.
- Formulation optimization (e.g., lipid-based delivery systems) to improve solubility and bioavailability. The DUALIDES study employed twice-daily dosing with prednisone to mitigate adrenal insufficiency, highlighting the need for real-time pharmacokinetic/pharmacodynamic (PK/PD) modeling .
Q. What methodological approaches resolve contradictions between in vitro potency and in vivo efficacy data for this compound?
Discrepancies may arise from tumor microenvironment heterogeneity or off-target effects. Solutions include:
- 3D co-culture models incorporating stromal cells to mimic in vivo conditions.
- Multi-omics profiling (transcriptomics, metabolomics) of treated xenografts to identify compensatory pathways.
- Mechanistic PK/PD modeling to correlate drug exposure with target engagement across species. For example, this compound’s superior efficacy in primate models over rodents underscores species-specific CYP17A1 isoform variability, necessitating cross-species enzyme activity assays .
Q. How should combination therapies involving this compound be designed to overcome resistance mechanisms in CRPC?
Rational combinations target parallel resistance pathways:
- AR-directed therapies : Co-administration with enzalutamide or apalutamide to block AR nuclear translocation.
- PI3K/AKT inhibitors : Address PI3K pathway activation observed post-ODM-204 treatment.
- Immune checkpoint inhibitors : Leverage androgen ablation-induced immunogenic cell death. Clinical trials must incorporate serial biopsies to monitor dynamic resistance mechanisms and adaptive trial designs for dose optimization .
Q. What advanced methodologies quantify this compound’s dual inhibition efficacy in heterogeneous tumor samples?
- Liquid chromatography-mass spectrometry (LC-MS) : Measures intratumoral androgen levels (e.g., testosterone, DHEA) to assess CYP17A1 inhibition.
- Immunofluorescence microscopy : Localizes AR nuclear translocation in biopsy samples.
- Single-cell RNA sequencing : Identifies subpopulations with persistent AR signaling despite treatment. These techniques require standardized protocols for sample processing and data normalization to ensure cross-study comparability .
Q. How can researchers ensure data integrity and reproducibility in this compound studies, particularly with complex dual-target datasets?
Adherence to FAIR (Findable, Accessible, Interoperable, Reusable) principles is critical:
- Data Management Plans (DMPs) : Document protocols for raw data storage, metadata annotation, and version control.
- Independent validation cohorts : Replicate key findings in geographically distinct labs.
- Pre-registration of analysis pipelines : Minimize post hoc data manipulation bias. Institutions should provide tools like electronic lab notebooks and centralized repositories for toxicology and pharmacokinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
